molecular formula C8H10FNO B574904 2-Amino-2-(3-fluorophenyl)ethanol CAS No. 179811-61-1

2-Amino-2-(3-fluorophenyl)ethanol

Cat. No. B574904
CAS RN: 179811-61-1
M. Wt: 155.172
InChI Key: ZPXAEESIPIUPTJ-UHFFFAOYSA-N
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Description

“2-Amino-2-(3-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It is also known by its IUPAC name, (2R)-2-amino-2-(3-fluorophenyl)ethanol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(3-fluorophenyl)ethanol” is 1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“2-Amino-2-(3-fluorophenyl)ethanol” is a solid or liquid compound . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

2-Amino-2-(3-fluorophenyl)ethanol: is a valuable chiral building block in organic synthesis. It can be used to synthesize a variety of complex molecules due to its amine and alcohol functional groups. For instance, it can be transformed into fluorinated analogs of bioactive compounds, which are often sought after in pharmaceutical research for their enhanced metabolic stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of fluorinated derivatives of therapeutic agents. The introduction of a fluorine atom can significantly alter the pharmacokinetic properties of a drug, potentially leading to improved efficacy and reduced toxicity .

Material Science

The compound’s unique structure allows for its use in material science, particularly in the development of fluorinated polymers . These polymers exhibit exceptional resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments .

Asymmetric Synthesis

2-Amino-2-(3-fluorophenyl)ethanol: is also employed in asymmetric synthesis as a chiral auxiliary or resolving agent. Its ability to induce chirality in non-chiral substrates is crucial for producing enantiomerically pure compounds, which are important in the creation of certain pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as chiral selectors in chromatographic techniques. They can help in the separation of enantiomers, which is a critical step in the quality control of pharmaceuticals .

Chemical Synthesis

This compound finds application in chemical synthesis where it can act as a nucleophile in various reactions, such as nucleophilic substitution or addition to carbonyl compounds. This reactivity is essential for constructing carbon-carbon or carbon-heteroatom bonds .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

properties

IUPAC Name

2-amino-2-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXAEESIPIUPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666668
Record name 2-Amino-2-(3-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-fluorophenyl)ethanol

CAS RN

179811-61-1
Record name 2-Amino-2-(3-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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